2,2'-(1,3-Phenylene)bis(4,6-diphenylpyridine)
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Overview
Description
2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) is a chemical compound known for its unique structure and properties. It consists of a 1,3-phenylene core with two 4,6-diphenylpyridine groups attached at the 2,2’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) typically involves the reaction of 1,3-dibromobenzene with 4,6-diphenylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,4-Phenylene)bis(4,6-diphenylpyridine): Similar structure but with a 1,4-phenylene core.
2,2’-(1,3-Phenylene)bis(4,6-dimethylpyridine): Similar structure with methyl groups instead of phenyl groups.
Uniqueness
2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) is unique due to its specific substitution pattern and the presence of phenyl groups, which contribute to its distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
145221-57-4 |
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Molecular Formula |
C40H28N2 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-[3-(4,6-diphenylpyridin-2-yl)phenyl]-4,6-diphenylpyridine |
InChI |
InChI=1S/C40H28N2/c1-5-14-29(15-6-1)35-25-37(31-18-9-3-10-19-31)41-39(27-35)33-22-13-23-34(24-33)40-28-36(30-16-7-2-8-17-30)26-38(42-40)32-20-11-4-12-21-32/h1-28H |
InChI Key |
VSHGZMKPIKEHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC(=CC=C3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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